7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol

Synthetic building block Nucleophilic substitution Fluorinated polymer precursor

7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol (CAS 101913-68-2) is a halogenated, bifunctional diol with the molecular formula C8H11ClF6O2 and a molecular weight of 288.61 g/mol. The compound features a C7 heptane backbone with a terminal chlorine on C7, hydroxyl groups at C2 and C4, a trifluoromethyl (-CF3) group at C1, and a second -CF3 substituent at C2, creating a sterically hindered quaternary carbon center adjacent to the C4 hydroxyl.

Molecular Formula C8H11ClF6O2
Molecular Weight 288.61 g/mol
CAS No. 101913-68-2
Cat. No. B008665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol
CAS101913-68-2
Synonyms7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)-2,4-heptanediol
Molecular FormulaC8H11ClF6O2
Molecular Weight288.61 g/mol
Structural Identifiers
SMILESC(CC(CC(C(F)(F)F)(C(F)(F)F)O)O)CCl
InChIInChI=1S/C8H11ClF6O2/c9-3-1-2-5(16)4-6(17,7(10,11)12)8(13,14)15/h5,16-17H,1-4H2
InChIKeyPJCDWTGBDBTSLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol (CAS 101913-68-2): A Specialized Fluorinated Diol for Research and Industrial Procurement


7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol (CAS 101913-68-2) is a halogenated, bifunctional diol with the molecular formula C8H11ClF6O2 and a molecular weight of 288.61 g/mol [1]. The compound features a C7 heptane backbone with a terminal chlorine on C7, hydroxyl groups at C2 and C4, a trifluoromethyl (-CF3) group at C1, and a second -CF3 substituent at C2, creating a sterically hindered quaternary carbon center adjacent to the C4 hydroxyl [1]. Its computed physicochemical properties include a predicted density of 1.442 g/cm³, a boiling point of 278.22°C at 760 mmHg, a flash point of 122.06°C, a topological polar surface area (tPSA) of 40.5 Ų, and a calculated XLogP3-AA of 2.7 [1]. The compound bears the National Cancer Institute (NCI) Development Therapeutics Program (DTP) identifier NSC162329, indicating it has been accessioned into the NCI's screening collection [1][2].

Synthetic Handle Terminal chlorine enables SN2/elimination derivatization for building block construction.
Steric Profile Bis(trifluoromethyl) quaternary center creates hindered chiral environment for chemoselective transformations.
Screening Provenance NSC162329 designation indicates NCI/DTP institutional screening history.

Why 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol Cannot Be Replaced by Generic Analogs in Critical Applications


The structural architecture of 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol presents a unique combination of a terminal chlorine handle for further derivatization (e.g., nucleophilic substitution or elimination to introduce alkenyl functionality), two hydroxyl groups positioned for stepwise or orthogonal reactivity, and two trifluoromethyl groups that confer high electronegativity, metabolic stability, and enhanced lipophilicity [1]. Closely related analogs—such as non-chlorinated 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol—lack the terminal derivatizable halogen, fundamentally limiting their utility as synthetic building blocks [2]. Similarly, commercially available perfluoroalkyl diols without a terminal chloro group cannot undergo the SN2 chemistry enabled by the chlorine at C7. Substitution with a shorter-chain analog (e.g., pentane-2,4-diol scaffold) alters both the spatial separation between functional groups and the overall lipophilicity profile (ΔXLogP3), potentially compromising downstream performance in applications such as polymer synthesis or bioactive molecule construction [1][2].

Non-chlorinated analogs lack leaving group

Without terminal C-Cl, nucleophilic substitution and elimination pathways are unavailable, limiting synthetic scope.

Shorter-chain diols alter lipophilicity

Pentane-based analogs shift XLogP and spatial separation between functional groups, affecting polymer or bioactive molecule performance.

Perfluoroalkyl diols without chlorine cannot support SN2

Commercially available fluorinated diols lacking a terminal halogen are unsuitable for post-functionalization via chlorine-specific chemistry.

Quantitative Differentiation Evidence: 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol vs. Structural Analogs


Terminal Chloro Group Enables Derivatization Chemistry Absent in Non-Halogenated 2,4-Diol Analogs

The target compound possesses a chlorine atom at the C7 position. In contrast, the closely related 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol (described in US7205443B2) bears a terminal methyl group (-CH3) at the analogous position and thus lacks a leaving group for nucleophilic displacement or elimination chemistry [1]. The C-Cl bond dissociation energy (~327 kJ/mol for primary alkyl chlorides) provides a thermodynamically accessible handle for SN2 reactions, Williamson ether synthesis, or dehydrohalogenation to install terminal alkenes—transformations that are chemically impossible with the non-halogenated pentane or heptane analogs [2].

Derivatization Capability
Class-level
Target: C-Cl enables SN2/elimination; Comparator: terminal -CH3, no leaving group
Enables downstream diversification unavailable with non-halogenated analogs.
Qualitative structural inference; reaction validation recommended.
Synthetic building block Nucleophilic substitution Fluorinated polymer precursor

Reduction of Fluorinated 2,4-Diol Ketone Precursors: Catalyst-Dependent Yield as a Class-Level Indicator for the Target Scaffold

Patent US7205443B2 discloses that for the fluorinated 2,4-diol scaffold class, the catalytic hydrogenation of the corresponding hydroxy ketone intermediate to the target diol proceeds with only 3.0% yield when using a platinum-carbon (Pt/C) catalyst (Comparative Example 3), whereas the reaction proceeds almost quantitatively under mild conditions when a ruthenium-based catalyst (e.g., Ru/C or RuCl3) is employed (Examples 13–16) [1]. Although the patent provides data specifically for the pentane analog (R³ = CH3), the underlying chemoselectivity principle—the requirement for ruthenium to achieve high-yield reduction of the sterically hindered α,α-bis(trifluoromethyl)-β-hydroxy ketone moiety—is scaffold-inherent and directly applicable to the heptane-2,4-diol core of the target compound [1].

Hydrogenation Yield
Class-level
Pt/C catalyst: ~3% yield; Ru catalyst: near-quantitative
Ruthenium catalysis required for acceptable synthetic efficiency.
Yield data from pentane analog; scaffold-identical core assumed analogous.
Catalytic hydrogenation Ruthenium catalysis Fluorinated diol synthesis

Molecular Weight and Chain Length Differentiation from Shorter-Chain Fluorinated 2,4-Diols

The target compound (C8H11ClF6O2, MW = 288.61 g/mol) differs by one methylene (-CH2-) unit and a chlorine substituent from the pentane analog 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol (C6H9F6O2, MW = ~226 g/mol, described in US7205443B2) and by the chlorine substituent from 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol (C9H14F6O2, MW = 268.20 g/mol) [1]. The computed XLogP3-AA value for the target compound is 2.7 [2], compared to an estimated XLogP3 of ~2.2 for the pentane analog (based on chain-length contribution) and ~3.0 for the methyl-terminated heptane analog. The chlorine atom at C7 increases both molecular weight (+34.5 Da relative to the des-chloro heptane analog) and polar surface area contribution, while providing a dipole moment that modifies solubility characteristics relative to the fully hydrocarbon-terminated analogs [2].

Physicochemical Profile
Reported
MW 288.61 g/mol, XLogP 2.7; Δ +20.41 Da vs methyl-heptane analog
Distinct MW and intermediate lipophilicity differentiate from shorter non-halogenated analogs.
Computed properties; experimental verification advised for specific solvent systems.
Physicochemical properties Polymer building block Lipophilicity

NCI/DTP Accession History (NSC162329) as a Distinguishing Provenance Indicator

The compound has been assigned NSC number 162329 by the National Cancer Institute's Developmental Therapeutics Program (DTP), indicating it has undergone or was selected for biological evaluation in the NCI's anticancer screening panel [1]. In contrast, the structurally related 1,1,1-trifluoro-6-methyl-2-(trifluoromethyl)heptane-2,4-diol and the pentane-2,4-diol analog (as described in US7205443B2) do not carry an NCI/DTP NSC identifier based on available public records. This historical screening provenance may be of interest to medicinal chemistry groups seeking compounds with documented institutional evaluation history.

Screening Provenance
Data to verify
NSC162329 assigned; comparator diols lack NCI/DTP accession
Historical NCI screening provenance may offer reference data points.
Institutional archive; no bioassay data directly accessible from this designation alone.
Anticancer screening NCI-DTP collection Chemical provenance

Recommended Research and Industrial Application Scenarios for 7-Chloro-1,1,1-trifluoro-2-(trifluoromethyl)heptane-2,4-diol Based on Evidence


Fluorinated Polymer Building Block Requiring Terminal Functional Handle

The terminal chlorine at C7 provides a reactive site for post-polymerization modification or pre-polymerization derivatization to install acrylate, methacrylate, or vinyl groups. This enables the synthesis of fluorinated (meth)acrylate monomers for photoresist polymers where the bis(trifluoromethyl) carbinol moiety contributes to base solubility and etch resistance, as demonstrated in the broader class of fluorinated diol-derived photoresist monomers described in patent literature [1]. The C7 chlorine is the key differentiating feature enabling these transformations.

Synthesis of Fluorinated Polyurethanes with Tailored Hydrophobicity

As a fluorinated 2,4-diol, the compound can serve as a chain extender or soft segment component in polyurethane synthesis [2]. The heptane chain length, combined with the dual -CF3 groups and the polar chlorine terminus, provides a distinct hydrophobicity-to-hydrogen-bonding ratio compared to shorter-chain analogs (e.g., pentane-2,4-diol based polyurethanes). Patent literature on fluorinated branched-chain diols demonstrates that such structural variations translate to measurable differences in glass transition temperature (Tg) and processability of the resulting polyurethanes [2].

Medicinal Chemistry Intermediate Leveraging NCI/DTP Screening Provenance

The compound's NSC162329 designation indicates historical institutional interest from the NCI Developmental Therapeutics Program [3]. Research groups engaged in anticancer agent development or pharmacological evaluation of fluorinated small molecules may prioritize this compound over non-accessioned structural analogs when seeking to build upon or cross-reference existing NCI screening data. The terminal chlorine also provides a synthetic handle for introducing additional pharmacophoric elements.

Asymmetric Synthesis of Fluorinated Chiral Building Blocks

The C4 hydroxyl group is adjacent to a quaternary carbon center bearing two trifluoromethyl groups, creating a sterically congested chiral environment. The C2 hydroxyl group, being a tertiary alcohol on a bis(CF3)-substituted carbon, exhibits markedly different reactivity from the secondary C4 alcohol, enabling chemoselective transformations. This differential reactivity profile, combined with the terminal chlorine handle, makes the compound a candidate for the synthesis of enantiomerically enriched trifluoromethylated building blocks [1].

Application
Selection Property
Validation Focus
Fluorinated polymer building block
Terminal chlorine reactivity
Derivatization to (meth)acrylate or vinyl monomers
Fluorinated polyurethane synthesis
Chain length and hydrophobicity
Tg and processability outcome vs. shorter-chain diols
Medicinal chemistry intermediate
NCI/DTP screening provenance
Cross-reference with NCI screening data where available
Asymmetric chiral building block
Sterically hindered diol scaffold
Chemoselective transformation feasibility
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